molecular formula C34H68O4Sn B12660983 Bis(nonanoyloxy)dioctylstannane CAS No. 85938-43-8

Bis(nonanoyloxy)dioctylstannane

Cat. No.: B12660983
CAS No.: 85938-43-8
M. Wt: 659.6 g/mol
InChI Key: CNOYGLBMMNHEMH-UHFFFAOYSA-L
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Description

Bis(nonanoyloxy)dioctylstannane is an organotin compound with the molecular formula C34H68O4Sn and a molecular weight of 659.6 g/mol It is characterized by the presence of two nonanoyloxy groups and two dioctyl groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(nonanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with nonanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Dioctyltin oxide+2Nonanoic acidThis compound+Water\text{Dioctyltin oxide} + 2 \text{Nonanoic acid} \rightarrow \text{this compound} + \text{Water} Dioctyltin oxide+2Nonanoic acid→this compound+Water

The reaction mixture is heated to around 150°C for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through advanced purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(nonanoyloxy)dioctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its precursor forms.

    Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Tin oxides, carboxylic acids.

    Reduction: Dioctyltin derivatives.

    Substitution: Various organotin compounds with different functional groups.

Scientific Research Applications

Bis(nonanoyloxy)dioctylstannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of bis(nonanoyloxy)dioctylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Bis(tri-n-butyltin) oxide
  • Bis(triphenyltin) oxide
  • Dioctyltin dichloride

Uniqueness

Bis(nonanoyloxy)dioctylstannane is unique due to its specific combination of nonanoyloxy and dioctyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

85938-43-8

Molecular Formula

C34H68O4Sn

Molecular Weight

659.6 g/mol

IUPAC Name

[nonanoyloxy(dioctyl)stannyl] nonanoate

InChI

InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;2*1-3-5-7-8-6-4-2;/h2*2-8H2,1H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

CNOYGLBMMNHEMH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC

Origin of Product

United States

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